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Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173 Get Quote

An In-depth Technical Guide to the Mass Spectrometry of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior

of 3-(Cyclohexyloxy)propan-1-amine. While specific experimental data for this compound is

not readily available in the searched literature, this guide extrapolates from the known

fragmentation patterns of primary amines and ethers to predict its mass spectrum. This

information is crucial for researchers in compound identification, structural elucidation, and

impurity profiling.

Molecular Properties
The fundamental properties of 3-(Cyclohexyloxy)propan-1-amine are essential for

interpreting its mass spectrum.

Property Value Reference

Molecular Formula C₉H₁₉NO [1]

Molecular Weight 157.25 g/mol [1]

Monoisotopic Mass 157.146664230 Da [1]
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According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have

an odd nominal molecular weight.[2][3][4] As 3-(Cyclohexyloxy)propan-1-amine contains a

single nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd m/z value, specifically

at m/z 157.

Predicted Fragmentation Pathways
The fragmentation of 3-(Cyclohexyloxy)propan-1-amine under electron ionization (EI) is

predicted to be dominated by cleavage events characteristic of its two main functional groups:

the primary amine and the ether.

Alpha-Cleavage at the Amine Group
The most prominent fragmentation pathway for aliphatic primary amines is alpha-cleavage,

which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[2][3][5]

[6][7] This process results in the formation of a resonance-stabilized iminium cation. For 3-
(Cyclohexyloxy)propan-1-amine, this cleavage is expected to yield a base peak at m/z 30,

corresponding to the [CH₂NH₂]⁺ fragment.[5][6]

Cleavage at the Ether Linkage
Fragmentation can also occur at the ether functional group. This can involve cleavage of the C-

O bond or the C-C bond adjacent to the oxygen.

C-O Bond Cleavage: Cleavage of the bond between the propyl chain and the oxygen atom

can lead to the formation of a cyclohexyl radical and a [C₃H₇NO]⁺ ion, or a cyclohexyloxy

radical and a [C₃H₈N]⁺ ion.

Alpha-Cleavage at the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen

within the propyl chain can also occur.

Fragmentation of the Cyclohexyl Ring
The cyclohexyl ring itself can undergo fragmentation, typically involving the loss of neutral

alkene molecules (e.g., ethene, propene) after initial ring-opening. This leads to a series of

peaks separated by 14 or 28 mass units.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.jove.com/science-education/v/13048/mass-spectrometry-amine-fragmentation
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://www.benchchem.com/product/b092173?utm_src=pdf-body
https://www.benchchem.com/product/b092173?utm_src=pdf-body
https://www.jove.com/science-education/v/13048/mass-spectrometry-amine-fragmentation
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://m.youtube.com/watch?v=vRh9oNVr_kc
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/product/b092173?utm_src=pdf-body
https://www.benchchem.com/product/b092173?utm_src=pdf-body
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://m.youtube.com/watch?v=vRh9oNVr_kc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Mass Spectrum Data
Based on the predicted fragmentation pathways, the following table summarizes the expected

key ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass

spectrum of 3-(Cyclohexyloxy)propan-1-amine.

m/z
Proposed
Fragment Ion

Fragmentation
Pathway

Predicted Relative
Abundance

157 [C₉H₁₉NO]⁺ Molecular Ion ([M]⁺) Low to Medium

128 [C₈H₁₆N]⁺ Loss of CHO Low

98 [C₆H₁₀O]⁺
Cleavage at C-O bond

and H transfer
Low

83 [C₆H₁₁]⁺ Cyclohexyl cation Medium

57 [C₃H₇N]⁺ Cleavage of C-O bond Medium

55 [C₄H₇]⁺
Fragment from

cyclohexyl ring
Medium

30 [CH₂NH₂]⁺
Alpha-cleavage at the

amine
High (Base Peak)

Experimental Protocols
To acquire the mass spectrum of 3-(Cyclohexyloxy)propan-1-amine, a standard gas

chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry

(LC-MS) protocol would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of 3-(Cyclohexyloxy)propan-1-amine in a

volatile organic solvent such as methanol or dichloromethane.

Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is typically

heated to 250°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b092173?utm_src=pdf-body
https://www.benchchem.com/product/b092173?utm_src=pdf-body
https://www.benchchem.com/product/b092173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-

5ms, HP-5ms). A typical temperature program would be:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: Increase to 280°C at a rate of 10°C/min.

Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 30-200.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile

phase, such as a methanol/water mixture.

Chromatographic Separation:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile

(containing 0.1% formic acid).

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺ (m/z 158) and

MS/MS (tandem mass spectrometry) to induce fragmentation and confirm the structure.
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Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general

experimental workflow for mass spectrometry.
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Caption: Predicted fragmentation pathway of 3-(Cyclohexyloxy)propan-1-amine.
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Caption: General experimental workflow for mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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